4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile
Overview
Description
“4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound contains both piperidine rings which adopt chair conformations .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 . This indicates the presence of a benzonitrile group attached to a piperidin-1-yl group, which is further substituted with a hydroxymethyl group.Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 149 - 151°C .Scientific Research Applications
Histamine H3 Antagonists
- Dvorak et al. (2005) describe a series of compounds, including 4-phenoxypiperidines, that are potent H3 antagonists. These compounds are structurally related to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile and show efficacy in a rat EEG model of wakefulness (Dvorak et al., 2005).
Scale-Up Synthesis
- Hou et al. (2017) present a scale-up synthesis of a potent and selective S1P1 receptor agonist, involving a key precursor of (S)-4-(oxiran-2-yl)benzonitrile, which is structurally related to the target compound (Hou et al., 2017).
Synthesis of Benzamide Derivatives
- Cheng De-ju (2014) and (2015) synthesized N-allyl-4-piperidyl benzamide derivatives, relevant to the structure of this compound, showcasing their potential in the development of non-peptide CCR5 antagonists (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Sigma Receptor Ligands
- Waterhouse et al. (1997) synthesized several halogenated 4-(4-phenoxymethyl)piperidines as potential sigma receptor ligands, which are structurally similar to the target compound. They showed high uptake in organs possessing sigma receptors (Waterhouse et al., 1997).
Electronic Properties
- Essa and Jalbout (2008) analyzed the structural and electronic properties of a molecule structurally related to this compound, providing insights into its interaction with the environment (Essa and Jalbout, 2008).
Antihypertensive Activity
- Clark et al. (1983) synthesized 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, structurally related to the target compound, and evaluated them for antihypertensive activity (Clark et al., 1983).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn .
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents .
Mode of Action
It’s worth noting that the compound’s structure, which includes two piperidine rings, could potentially interact with various biological targets .
Biochemical Pathways
Given its potential use in synthesizing precursors for anticancer and anti-malarial agents, it may influence pathways related to cell proliferation and parasite survival .
Result of Action
Its potential use in synthesizing precursors for anticancer and anti-malarial agents suggests it may have a role in inhibiting cell proliferation or parasite survival .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDXAMHRFMBLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598637 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-46-8 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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